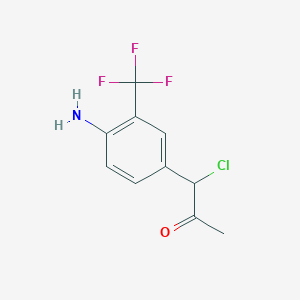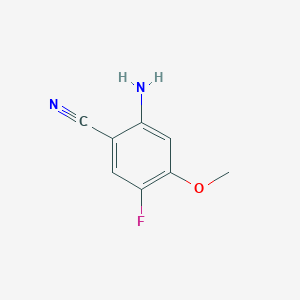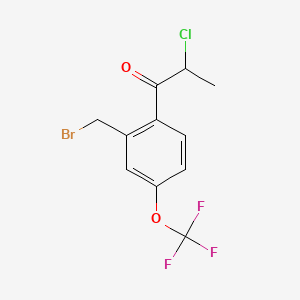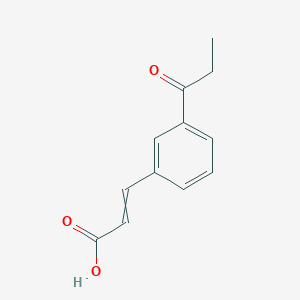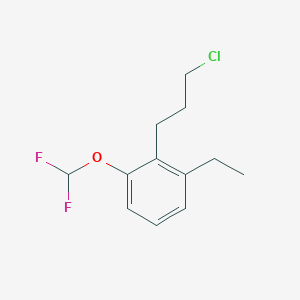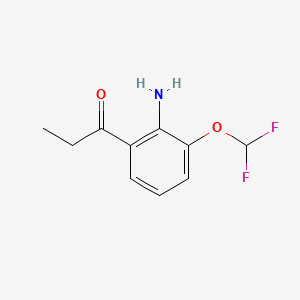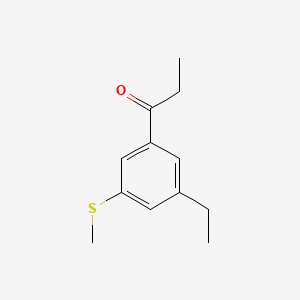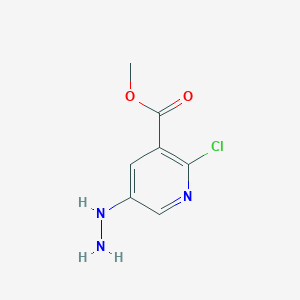
Methyl 2-chloro-5-hydrazinylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-hydrazinylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom, and a hydrazine group attached to a nicotinic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl nicotinate with thionyl chloride to introduce the chlorine atom, followed by the reaction with hydrazine hydrate to form the hydrazine derivative .
Industrial Production Methods
Industrial production methods for Methyl 2-chloro-5-hydrazinylnicotinate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-5-hydrazinylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-hydrazinylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-5-hydrazinylnicotinate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-5-fluoronicotinate: Similar structure but with a fluorine atom instead of a hydrazine group.
Methyl nicotinate: Lacks the chlorine and hydrazine groups, used primarily as a vasodilator.
Methyl 2-chloro-5-nitronicotinate: Contains a nitro group instead of a hydrazine group.
Uniqueness
Methyl 2-chloro-5-hydrazinylnicotinate is unique due to the presence of both chlorine and hydrazine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H8ClN3O2 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
methyl 2-chloro-5-hydrazinylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7(12)5-2-4(11-9)3-10-6(5)8/h2-3,11H,9H2,1H3 |
InChI-Schlüssel |
UUMDFSXCWSKGNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CC(=C1)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




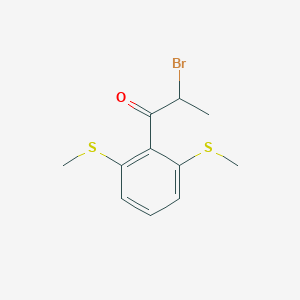
![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)
